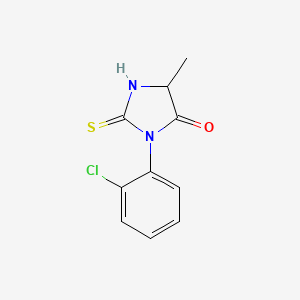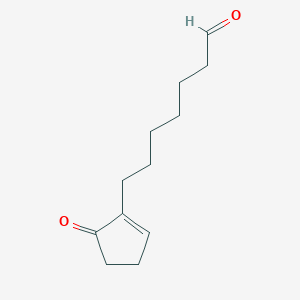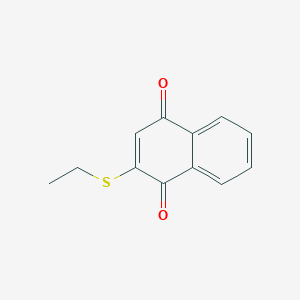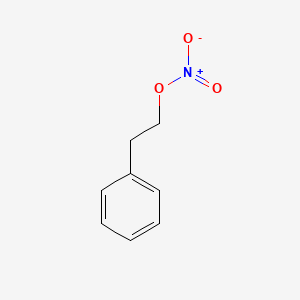
Azacyclotetradecan-2-one;azepan-2-one;hexane-1,6-diamine;hexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, polymer with azacyclotridecan-2-one, hexahydro-2H-azepin-2-one and 1,6-hexanediamine is a complex polymer known for its unique chemical structure and properties. This compound is utilized in various industrial applications due to its stability and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of hexanedioic acid with azacyclotridecan-2-one, hexahydro-2H-azepin-2-one, and 1,6-hexanediamine. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. These methods involve the precise control of reaction parameters to maintain consistency and quality of the polymer. The use of high-efficiency reactors and advanced monitoring systems is common to optimize production .
Analyse Chemischer Reaktionen
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: Substitution reactions involve replacing specific functional groups within the polymer, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures and pressures .
Major Products
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and tailored chemical resistance .
Wissenschaftliche Forschungsanwendungen
This polymer finds extensive use in scientific research across multiple fields:
Chemistry: It is used as a precursor for synthesizing advanced materials and as a model compound for studying polymerization mechanisms.
Biology: The polymer’s biocompatibility makes it suitable for developing biomedical devices and drug delivery systems.
Medicine: It is explored for use in medical implants and tissue engineering due to its stability and compatibility with biological tissues.
Wirkmechanismus
The mechanism by which this polymer exerts its effects involves interactions at the molecular level. The polymer’s structure allows it to form stable complexes with various molecules, influencing their behavior. The molecular targets and pathways involved include interactions with cellular membranes, proteins, and other biomolecules, leading to its diverse applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyamide 6,6: Known for its high strength and thermal stability.
Polyamide 12: Noted for its flexibility and resistance to chemicals.
Polyamide 6,10: Offers a balance between strength and flexibility.
Uniqueness
Hexanedioic acid, polymer with azacyclotridecan-2-one, hexahydro-2H-azepin-2-one and 1,6-hexanediamine stands out due to its unique combination of properties, including high thermal stability, mechanical strength, and chemical resistance. These characteristics make it suitable for specialized applications where other polymers may not perform as effectively .
Eigenschaften
CAS-Nummer |
26777-62-8 |
|---|---|
Molekularformel |
C31H62N4O6 |
Molekulargewicht |
586.8 g/mol |
IUPAC-Name |
azacyclotetradecan-2-one;azepan-2-one;hexane-1,6-diamine;hexanedioic acid |
InChI |
InChI=1S/C13H25NO.C6H16N2.C6H11NO.C6H10O4/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-13;7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h1-12H2,(H,14,15);1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
LIPOGEIQRWJANR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCNC(=O)CCCCC1.C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |
Verwandte CAS-Nummern |
51365-12-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-2-[(2-bromoethyl)selanyl]ethane](/img/structure/B14671334.png)


![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)

![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)

![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)


![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)

![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
